molecular formula C11H12N4O3S B14394120 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid CAS No. 88314-21-0

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid

Cat. No.: B14394120
CAS No.: 88314-21-0
M. Wt: 280.31 g/mol
InChI Key: BWVPGNMNLVJINJ-UHFFFAOYSA-N
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Description

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is interesting due to its unique structure, which includes a pyrazole ring and a sulfonic acid group, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often include the use of catalysts such as iodine, which facilitates the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid involves its interaction with various molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The sulfonic acid group enhances the compound’s solubility and reactivity, making it effective in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid lies in its combination of the pyrazole ring and the sulfonic acid group. This combination provides a unique set of chemical properties, making it versatile for various applications in research and industry.

Properties

CAS No.

88314-21-0

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C11H12N4O3S/c1-7-11(8(2)13-12-7)15-14-9-3-5-10(6-4-9)19(16,17)18/h3-6H,1-2H3,(H,12,13)(H,16,17,18)

InChI Key

BWVPGNMNLVJINJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)N=NC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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